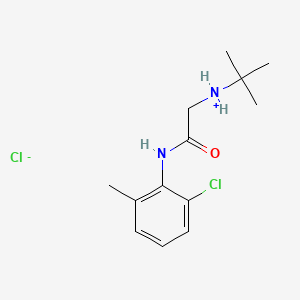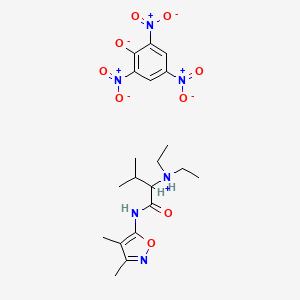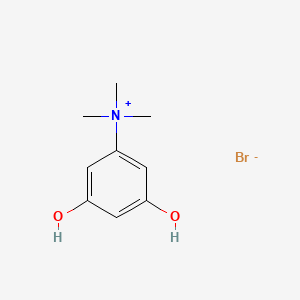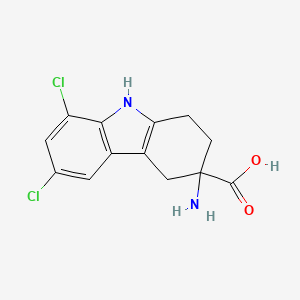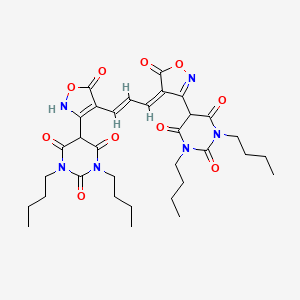
Bis(1,3-dibutylbarbituric acid) trimethine oxonol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,3-dibutylbarbituric acid) trimethine oxonol is a chemical compound known for its application as a membrane potential dye. It is used to monitor changes in the plasma membrane potential, making it valuable in various scientific research fields, including high throughput screening .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-dibutylbarbituric acid) trimethine oxonol involves the reaction of 1,3-dibutylbarbituric acid with a trimethine oxonol precursor. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1,3-dibutylbarbituric acid) trimethine oxonol primarily undergoes reactions related to its function as a membrane potential dye. These include:
Binding Reactions: The compound binds to intracellular proteins or membranes, exhibiting enhanced fluorescence and a red spectral shift upon depolarization.
Fluorescence Changes: Increased depolarization results in additional influx of the anionic dye and an increase in fluorescence, while hyperpolarization leads to a decrease in fluorescence.
Common Reagents and Conditions
Common reagents used with this compound include high-quality anhydrous DMSO or ethanol to prepare stock solutions. The compound is typically dissolved in these solvents to achieve a stock concentration of up to 1 mM .
Major Products Formed
The major products formed from reactions involving this compound are primarily related to its binding interactions with cellular components, leading to changes in fluorescence properties .
Applications De Recherche Scientifique
Bis(1,3-dibutylbarbituric acid) trimethine oxonol has several scientific research applications:
Chemistry: Used as a membrane potential dye to study changes in plasma membrane potential.
Biology: Employed in high throughput screening to monitor cellular responses to various stimuli.
Medicine: Utilized in diagnostic assays to detect changes in membrane potential in medical research.
Industry: Applied in the manufacturing of diagnostic assays and other related products.
Mécanisme D'action
The mechanism of action of Bis(1,3-dibutylbarbituric acid) trimethine oxonol involves its function as a slow-response potential-sensitive probe. The compound enters depolarized cells, binds to intracellular proteins or membranes, and exhibits enhanced fluorescence and a red spectral shift. Increased depolarization results in additional influx of the anionic dye and an increase in fluorescence, while hyperpolarization leads to a decrease in fluorescence .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(1,3-diethylthiobarbituric acid) trimethine oxonol: Similar in structure and function, used as a membrane potential dye.
3,3’-Dipropylthiadicarbocyanine iodide: Another membrane potential dye with similar applications.
3,3’-Dihexyloxacarbocyanine iodide: Used for measuring plasma membrane potentials, similar to Bis(1,3-dibutylbarbituric acid) trimethine oxonol.
Uniqueness
This compound is unique due to its high sensitivity and specificity for measuring changes in plasma membrane potential. Its ability to exhibit enhanced fluorescence and a red spectral shift upon depolarization makes it superior to other dyes for certain applications .
Propriétés
Formule moléculaire |
C33H42N6O10 |
|---|---|
Poids moléculaire |
682.7 g/mol |
Nom IUPAC |
1,3-dibutyl-5-[4-[(E,3Z)-3-[3-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)-5-oxo-1,2-oxazol-4-ylidene]prop-1-enyl]-5-oxo-2H-1,2-oxazol-3-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C33H42N6O10/c1-5-9-16-36-26(40)22(27(41)37(32(36)46)17-10-6-2)24-20(30(44)48-34-24)14-13-15-21-25(35-49-31(21)45)23-28(42)38(18-11-7-3)33(47)39(29(23)43)19-12-8-4/h13-15,22-23,34H,5-12,16-19H2,1-4H3/b14-13+,21-15- |
Clé InChI |
LOIXQLQVWJDLBX-TWGYAANKSA-N |
SMILES isomérique |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C2=C(C(=O)ON2)/C=C/C=C\3/C(=NOC3=O)C4C(=O)N(C(=O)N(C4=O)CCCC)CCCC |
SMILES canonique |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C2=C(C(=O)ON2)C=CC=C3C(=NOC3=O)C4C(=O)N(C(=O)N(C4=O)CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-2,1-diyl]]bishexadecan-1-amide](/img/structure/B13787737.png)
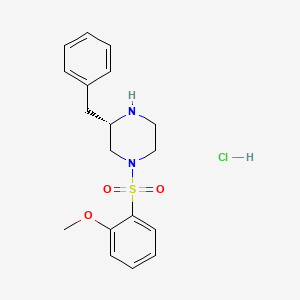
![1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787755.png)


![1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol](/img/structure/B13787770.png)

